Cinanserin

Catalog No.
S624324
CAS No.
1166-34-3
M.F
C20H24N2OS
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinanserin

CAS Number

1166-34-3

Product Name

Cinanserin

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+

InChI Key

RSUVYMGADVXGOU-BUHFOSPRSA-N

SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2

Synonyms

Cinanserin, Cinanserin Hydrochloride, Cinanserin Monohydrochloride, Hydrochloride, Cinanserin, Monohydrochloride, Cinanserin, SQ 10,643, SQ 16,167, SQ-10,643, SQ-16,167, SQ10,643, SQ16,167

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2

Understanding Serotonin Function:

Cinanserin plays a crucial role in investigating the function of the serotonin system, particularly the role of 5-HT2A receptors. By selectively blocking these receptors, researchers can observe the resulting changes in behavior, physiology, and neurochemical activity. This allows them to gain insights into how serotonin signaling contributes to various functions and potential therapeutic targets for related disorders [].

Preclinical Models of Neuropsychiatric Disorders:

Cinanserin's ability to modulate serotonin signaling makes it valuable in preclinical models of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. By studying the effects of cinanserin in these models, researchers can explore potential mechanisms underlying these conditions and evaluate the potential therapeutic effects of targeting the 5-HT2A receptor system [, ].

Investigating Neurodegenerative Diseases:

Emerging research suggests a potential role for cinanserin in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that it may help protect neurons from damage and improve cognitive function, although further research is warranted to confirm these findings and elucidate the underlying mechanisms [, ].

Exploring Addiction and Reward Processing:

Cinanserin's influence on serotonin signaling also makes it relevant to research on addiction and reward processing. Studies suggest it can modulate the rewarding effects of drugs like cocaine and alcohol, potentially offering insights into developing new treatment strategies for these conditions [].

Cinanserin is a pharmaceutical compound recognized primarily for its role as a serotonin antagonist, specifically targeting the 5-HT2A and 5-HT2C receptors. Discovered in the 1960s, it has been studied for various therapeutic applications, including its potential as an antiviral agent. The compound is chemically classified as a phenylpiperazine derivative and is known to exhibit significant binding affinity to serotonin receptors, with a notably higher affinity for the 5-HT2 receptor subtype compared to the 5-HT1 receptor .

Cinanserin acts as a competitive antagonist at the 5-HT2A and 5-HT2C receptors. It binds to the receptor site, preventing the natural neurotransmitter serotonin from binding and exerting its effects []. This mechanism is being investigated for its potential in conditions like schizophrenia, anxiety, and depression, where serotonin signaling is implicated [].

, including:

  • Oxidation: This reaction can modify the structure of cinanserin, potentially affecting its biological activity.
  • Substitution Reactions: The compound can participate in nucleophilic substitution, which may lead to the formation of various analogs.
  • Hydrolysis: In some conditions, cinanserin may hydrolyze, impacting its stability and efficacy.

These reactions are essential for understanding how cinanserin can be modified for enhanced therapeutic properties.

Cinanserin exhibits notable biological activities:

  • Serotonin Receptor Antagonism: It effectively blocks the 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and various psychiatric disorders. This action suggests potential use in treating conditions like anxiety and depression .
  • Antiviral Properties: Recent studies have demonstrated that cinanserin acts as an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-CoV), significantly reducing viral replication in vitro. This positions cinanserin as a candidate for further development in antiviral therapies .

Cinanserin can be synthesized through various methods, typically involving multi-step organic reactions. A common approach includes:

  • Formation of the Phenylpiperazine Core: Starting from piperazine derivatives, phenyl groups are introduced via electrophilic aromatic substitution.
  • Modification of the Cinnamide Moiety: The cinnamide group can be synthesized through coupling reactions involving appropriate cinnamic acid derivatives and amines.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity cinanserin .

These methods allow for the production of cinanserin and its analogs, facilitating research into their biological activities.

Cinanserin has several applications in pharmacology:

  • Psychiatric Disorders: Its antagonistic effects on serotonin receptors make it a candidate for treating anxiety and depression.
  • Antiviral Research: Given its inhibitory effects on SARS-CoV protease, cinanserin is being explored as a potential antiviral drug lead against coronaviruses .
  • Research Tool: It serves as a valuable tool in neuroscience research to study serotonin receptor functions and related pathways.

Studies on cinanserin's interactions reveal significant insights:

  • Serotonergic System: Cinanserin's primary interactions involve serotonin receptors, influencing neurotransmitter dynamics and behavioral outcomes.
  • Proteinase Inhibition: Its interaction with SARS-CoV's 3C-like proteinase demonstrates potential pathways for developing antiviral strategies. This interaction involves cation–π interactions with specific amino acids in the protease, suggesting a targeted mechanism of action .

Cinanserin shares structural and functional similarities with several compounds. Here are some notable examples:

CompoundSimilarity to CinanserinUnique Features
KetanserinSerotonin receptor antagonistHigher selectivity for 5-HT2A
RisperidoneAntagonist at multiple serotonin receptorsAlso acts on dopamine receptors
OndansetronSerotonin antagonist (5-HT3)Primarily used as an antiemetic
ClozapineMulti-receptor antagonistUsed primarily in schizophrenia

Cinanserin's uniqueness lies in its specific inhibition of both serotonin receptors and viral proteases, positioning it distinctly among these compounds while highlighting its potential versatility in both psychiatric and antiviral applications .

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.16093457 g/mol

Monoisotopic Mass

340.16093457 g/mol

Heavy Atom Count

24

UNII

KI6J9OY7A3

Related CAS

54-84-2 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Serotonin Antagonists

Pictograms

Irritant

Irritant

Other CAS

33464-86-7
1166-34-3

Wikipedia

Cinanserin

Dates

Modify: 2024-04-15

Explore Compound Types